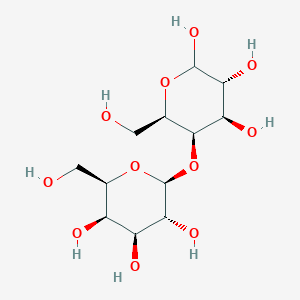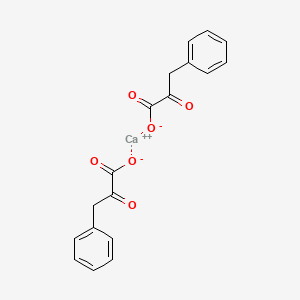
2-Chloro-6-phenoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6-phenoxypyrazine” is an organic compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O/c11-9-6-12-7-10 (13-9)14-8-4-2-1-3-5-8/h1-7H . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Characteristics
The compound 2-Chloro-6-phenoxypyrazine is used in the synthesis of various pyrazine derivatives. For instance, reactions with phenol and its derivatives have led to the creation of compounds like 2-phenoxypyrazine, 2-o-methyphenoxypyrazine, and others. These synthesized compounds have been characterized spectroscopically and studied for their fluorescence properties. It has been observed that certain conditions, such as the presence of oxygen, affect the quenching properties of these compounds. In alkaline conditions, compounds like 2-phenoxypyrazine show high fluorescence intensity. The emission wavelength and fluorescence intensity of these compounds are significantly influenced by solvent polarity and the presence of electron-donating substituents (Abdullah, Johari, & Idris, 2018).
Agricultural Chemicals and Groundwater
This compound-related compounds have been studied in the context of their impact on groundwater quality, particularly in relation to agriculture. Studies show a relationship between land use and the concentration of agricultural chemicals, including derivatives of this compound, in groundwater. These studies help in understanding the environmental impact of these compounds and their relation to agricultural practices (Kolpin, 1997).
Photocatalytic and Sonolytic Decomposition
The photocatalytic and sonolytic decomposition of this compound derivatives has been extensively studied. These processes are essential for understanding the environmental fate of such compounds. The research identifies the conditions under which these compounds decompose and the intermediates formed during these processes. Such studies are crucial for developing methods to mitigate the environmental impact of these chemicals (Hiskia et al., 2001).
Enzyme Immunoassay for Triazine Residues
Research involving this compound derivatives has also delved into developing enzyme immunoassay methods for detecting non-extractable triazine residues. This is important for environmental monitoring and ensuring the safety of agricultural products. The cross-reactivity of various derivatives with antibodies has been studied to develop accurate and sensitive assays for these compounds (Dankwardt et al., 1996).
Chromatin Activity in Plants
Studies have investigated the effect of this compound derivatives on chromatin activity in plants, such as corn and soybean. This research is crucial for understanding the biochemical impact of these compounds on plant growth and development, which has direct implications for agriculture and environmental science (Penner & Early, 1972).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
2-chloro-6-phenoxypyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWVXLGFGUJOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405783 |
Source


|
| Record name | 2-chloro-6-phenoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64383-29-5 |
Source


|
| Record name | 2-chloro-6-phenoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)



![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)



